

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Analogs

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Compound of Interest

Compound Name: 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B1266886

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For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-aminothiophene analogs across various therapeutic areas, supported by experimental data. Detailed methodologies for key biological assays are also presented to facilitate the replication and validation of these findings.

Kinase Inhibitory Activity: Targeting Cancer Pathways

2-Aminothiophene derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The following table summarizes the kinase inhibitory activity of selected 2-aminothiophene analogs, highlighting the impact of substitutions on their potency.

Table 1: Kinase Inhibitory Activity of 2-Aminothiophene Analogs

Compound ID	R1	R2	R3	Target Kinase(s)	IC50 (nM)	Reference
1	Phenyl	H	COOCH ₂ C _H 3	aPKC ζ	>30,000	[1]
2	4-Methoxyphenyl	H	COOCH ₂ C _H 3	aPKC ζ	1,500	[1]
3	4-Hydroxyphenyl	H	COOCH ₂ C _H 3	aPKC ζ	300	[1]
4	4-Nitrophenyl	H	COOCH ₂ C _H 3	aPKC ζ	>30,000	[1]
5	Phenyl	H	CONH ₂	aPKC ζ	>30,000	[1]
6	4-Methoxyphenyl	H	CONH-benzyl	aPKC ζ	800	[1]

Structure-Activity Relationship (SAR) Insights:

- Substitution on the C4-Phenyl Ring: The nature of the substituent on the C4-phenyl ring significantly influences the inhibitory activity against atypical protein kinase C (aPKC ζ). Electron-donating groups, such as methoxy and hydroxyl, at the para position (compounds 2 and 3) enhance potency compared to the unsubstituted analog (1). Conversely, an electron-withdrawing group like nitro (4) leads to a dramatic loss of activity.[1]
- Modification of the C3-Substituent: The ester group at the C3 position appears to be crucial for activity. Replacement of the ethyl ester with a primary amide (5) results in a loss of inhibitory effect. However, a substituted amide, such as a benzylamide (6), can restore some activity.[1]

Antiproliferative Activity Against Cancer Cell Lines

The kinase inhibitory potential of 2-aminothiophene analogs often translates into potent antiproliferative activity against various cancer cell lines. The following table presents the cytotoxic effects of selected derivatives against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines.

Table 2: Antiproliferative Activity of 2-Aminothiophene Analogs

Compound ID	R1	R2	R3	Cell Line	IC50 (μM)	Reference
7	4-Chlorophenyl	H	CN	HeLa	25.3	[2]
8	4-Methoxyphenyl	H	CN	HeLa	18.2	[2]
9	4-Nitrophenyl	H	CN	HeLa	35.1	[2]
10	4-Chlorophenyl	H	CN	PANC-1	30.8	[2]
11	4-Methoxyphenyl	H	CN	PANC-1	22.5	[2]
12	4-Nitrophenyl	H	CN	PANC-1	41.7	[2]

Structure-Activity Relationship (SAR) Insights:

- Influence of C4-Aryl Substituent: Similar to the kinase inhibition profile, the substituent on the C4-phenyl ring modulates the antiproliferative activity. An electron-donating methoxy group (compounds 8 and 11) confers the highest potency against both HeLa and PANC-1 cells.[2] The electron-withdrawing nitro group (compounds 9 and 12) and the weakly deactivating chloro group (compounds 7 and 10) result in reduced activity.[2]

Antileishmanial Activity

2-Aminothiophene derivatives have shown significant promise as novel therapeutic agents against leishmaniasis, a parasitic disease with limited treatment options. The table below compares the in vitro activity of several lead compounds against *Leishmania amazonensis*.

Table 3: In Vitro Antileishmanial Activity of 2-Aminothiophene Derivatives against *Leishmania amazonensis*

Compound			Cytotoxicity		Reference
	IC50 (µM) - Promastigotes	EC50 (µM) - Amastigotes	(CC50 in µM on murine macrophages)	Selectivity Index (SI = CC50/EC50)	
SB-44	7.37	15.82	>100	>6.32	[3]
SB-83	3.37	18.5	>100	>5.40	[3]
SB-200	3.65	20.09	>100	>4.98	[3]
Meglumine antimoniate	104.7	-	-	-	[3]
Amphotericin B	0.21	0.15	1.5	10.0	[3]

Structure-Activity Relationship (SAR) Insights:

- The presented data for SB-44, SB-83, and SB-200, all featuring a 2-aminothiophene core, demonstrate potent activity against both the promastigote and the clinically relevant amastigote forms of *Leishmania amazonensis*.[\[3\]](#)
- These compounds exhibit significantly higher potency compared to the standard drug meglumine antimoniate and show favorable selectivity indices, indicating a lower risk of host cell toxicity.[\[3\]](#)

Antibacterial Activity

Certain 2-aminothiophene analogs have been investigated for their antibacterial properties. The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiophene-2-carboxamide derivatives against Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

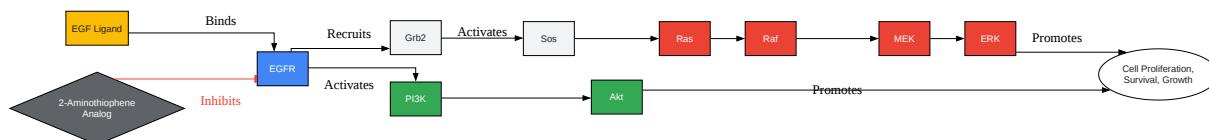
Compound ID	R1	R2	R3	S. aureus MIC (µg/mL)	B. subtilis MIC (µg/mL)	E. coli MIC (µg/mL)	P. aeruginosa MIC (µg/mL)	Reference
13	OH	H	4-Me-Ph	50	25	>100	50	[1]
14	OH	H	4-MeO-Ph	25	12.5	50	25	[1]
15	OH	H	4-Cl-Ph	50	25	>100	50	[1]
16	NH2	H	4-Me-Ph	25	12.5	50	50	[1]
17	NH2	H	4-MeO-Ph	12.5	6.25	25	12.5	[1]
18	NH2	H	4-Cl-Ph	25	12.5	50	25	[1]
Ampicillin	-	-	-	12.5	6.25	12.5	25	[1]

Structure-Activity Relationship (SAR) Insights:

- Impact of C3-Substituent: 3-Amino-thiophene-2-carboxamide derivatives (compounds 16-18) generally exhibit higher antibacterial activity compared to their 3-hydroxy counterparts (compounds 13-15).[1]
- Influence of the Aryl Moiety: A methoxy group on the C4-phenyl ring (compounds 14 and 17) consistently enhances the antibacterial activity against all tested strains.[1] Compound 17

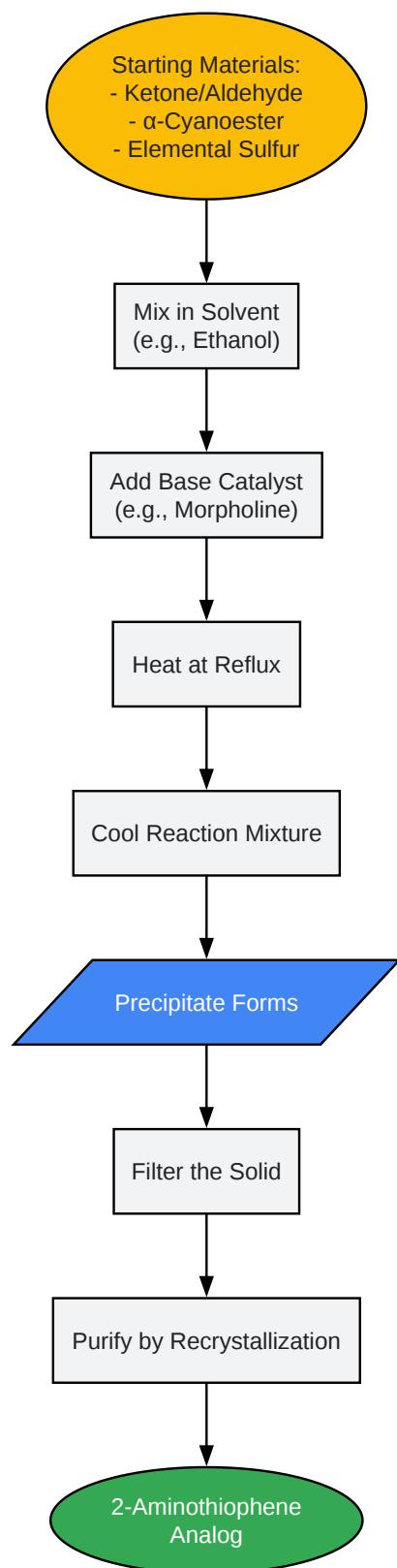
demonstrated the most potent and broad-spectrum activity, comparable to the standard antibiotic ampicillin.[1]

Mandatory Visualizations



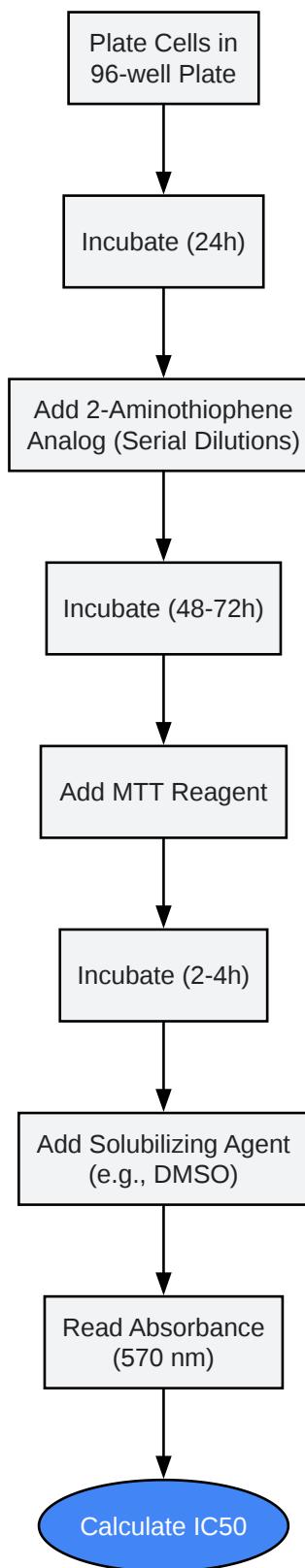
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Caption: EGFR signaling pathway and its inhibition by 2-aminothiophene analogs.



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Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

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